2-(3-Aminophenyl)-4-fluorobenzoic acid
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Description
The compound “2-(3-Aminophenyl)-4-fluorobenzoic acid” likely belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 2-(3-aminophenyl)-benzothiazole analogs have been synthesized for evaluation of in vitro anticancer potential .Chemical Reactions Analysis
Boronic acids, which may be structurally similar to the compound , have been studied for their reactions with diols and strong Lewis bases . They have found utility in various sensing applications .Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the development of protein degrader building blocks . These compounds interact with proteins like Cereblon, which play a crucial role in various cellular processes .
Mode of Action
It’s known that such compounds can interact with their targets through the formation of covalent bonds . In the case of protein degraders, these compounds can bind to target proteins, marking them for degradation and thus influencing cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction plays a crucial role in various biochemical processes, including the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that similar boronic acid compounds are only marginally stable in water , which could impact their bioavailability
Result of Action
It’s known that similar compounds used as protein degraders can lead to the degradation of target proteins, influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminophenyl)-4-fluorobenzoic acid. For instance, it’s known that similar boronic acid compounds are only marginally stable in water , suggesting that the presence of water could influence their stability. Furthermore, the pH of the environment could also influence the rate of reactions involving similar compounds .
Properties
IUPAC Name |
2-(3-aminophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPOGLOYOBHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688641 |
Source
|
Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-66-2 |
Source
|
Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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